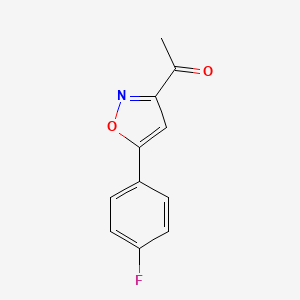![molecular formula C13H17N3 B12878875 1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine CAS No. 651024-39-4](/img/structure/B12878875.png)
1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features both piperidine and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both piperidine and pyridine rings in its structure contributes to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the alkylation of a suitable precursor, such as lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one, with methyl iodide.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a series of reactions, including reduction and rearrangement, to generate a benzyl-protected piperidine intermediate.
Final Assembly: The final product is obtained after deprotection and amide formation, resulting in this compound with an overall yield of approximately 32%.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production, focusing on cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atoms in the piperidine and pyridine rings can act as nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce fully saturated derivatives.
Aplicaciones Científicas De Investigación
1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: Research on its biological activity includes antimicrobial and antiviral properties.
Industrial Applications: Its derivatives are explored for use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, influencing their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
Pyridazine Derivatives: These compounds also contain nitrogen heterocycles and exhibit a range of biological activities.
Piperidine Derivatives: Piperidine-based compounds are widely used in drug discovery and exhibit various pharmacological properties.
The uniqueness of this compound lies in its combined piperidine and pyridine rings, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
651024-39-4 |
|---|---|
Fórmula molecular |
C13H17N3 |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
1-(1-methylpiperidin-3-yl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H17N3/c1-15-8-3-5-12(10-15)16-9-6-11-4-2-7-14-13(11)16/h2,4,6-7,9,12H,3,5,8,10H2,1H3 |
Clave InChI |
MFSOUDARVZQLKG-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC(C1)N2C=CC3=C2N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dimethoxy-N-[3-(propan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12878793.png)

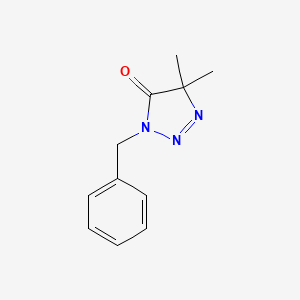
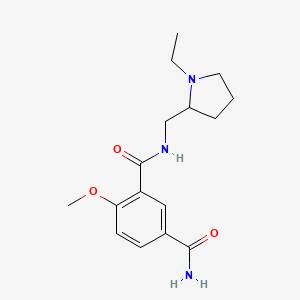
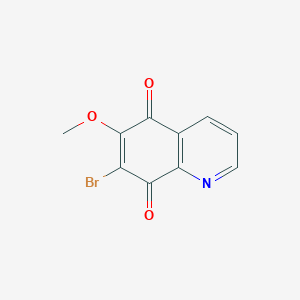
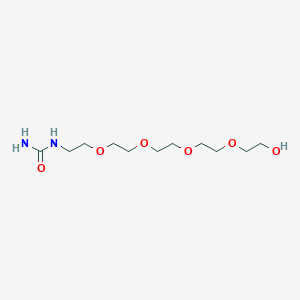
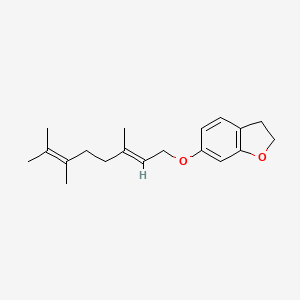
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B12878839.png)

![2-Bromodibenzo[b,d]furan-4-carbonitrile](/img/structure/B12878850.png)
![6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B12878858.png)
![5-Isoxazolidinemethanol, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-](/img/structure/B12878863.png)
